molecular formula C7H5BrN4O B12364206 6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one

6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B12364206
M. Wt: 241.04 g/mol
InChI Key: NCEXJGNMSGNQMK-UHFFFAOYSA-N
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Description

6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one typically involves several steps:

Industrial Production Methods

Industrial production methods often utilize microwave irradiation to enhance the efficiency and yield of the synthesis. This method reduces the formation of undesirable by-products and improves the overall yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.

    Condensation Reactions: Formation of new heterocyclic compounds through condensation with other reagents.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Condensation Reactions: Often carried out under reflux conditions with appropriate catalysts.

Major Products

The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit diverse biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of tyrosine kinases and cyclin-dependent kinases, leading to the disruption of cellular processes essential for the growth and proliferation of cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5BrN4O

Molecular Weight

241.04 g/mol

IUPAC Name

6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H5BrN4O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2,4H,(H2,9,12,13)

InChI Key

NCEXJGNMSGNQMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC(=N)NC(=O)C21)Br

Origin of Product

United States

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